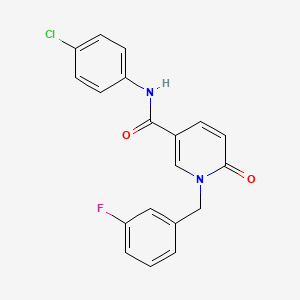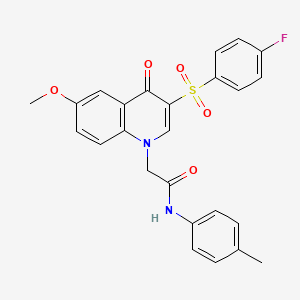
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H21FN2O5S and its molecular weight is 480.51. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Therapeutic Potential
One primary area of research involves the investigation of this compound's role as an enzyme inhibitor, particularly in the context of cholinesterase enzymes. Organophosphorus compounds (OPCs), which inhibit acetylcholinesterase (AChE), pose significant health hazards. Research has shown that reversible AChE inhibitors can offer protective benefits when administered before exposure to OPCs. The study of various AChE inhibitors, including clinically used ones and those in development, highlights the therapeutic potential of such compounds in mitigating the effects of toxic exposures (Lorke & Petroianu, 2018).
Environmental Impact and Degradation Studies
Another significant area of research pertains to the environmental impact and degradation pathways of pharmaceuticals, including acetaminophen. Studies have assessed the occurrences, toxicities, removal technologies, and transformation pathways of acetaminophen in various environmental compartments. Such research is crucial for understanding how compounds like 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide may behave in the environment and the potential risks they pose to ecosystems and human health (Vo et al., 2019).
Drug Metabolism and Genetic Differences
Further research has explored the metabolism of paracetamol (acetaminophen) and the genetic differences that can affect its efficacy and toxicity. Understanding the metabolic pathways and genetic factors influencing drug metabolism is essential for developing safer and more effective therapeutic strategies. Studies have reviewed the metabolic activation, susceptibility to toxicity, and differences in pain alleviation linked to pharmacogenetic profiles, providing insights into personalized medicine approaches (Zhao & Pickering, 2011).
Antioxidant Activity and Analytical Methods
Research into the analytical methods used in determining antioxidant activity has also been relevant. Given the compound's potential antioxidant properties, understanding how to accurately measure antioxidant activity is crucial for assessing its therapeutic potential and comparing it with other antioxidants. Reviews of various tests and methodologies offer a comprehensive overview of the techniques available for evaluating antioxidant properties of compounds, which can be applied to 2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide and similar substances (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c1-16-3-7-18(8-4-16)27-24(29)15-28-14-23(34(31,32)20-10-5-17(26)6-11-20)25(30)21-13-19(33-2)9-12-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPXOQLNWFLWPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-fluorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-3-(4-ethoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2377483.png)

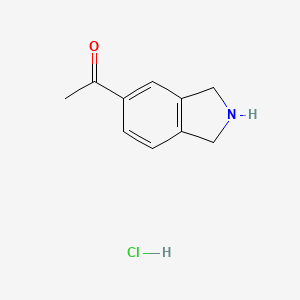
![1-[3-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2377487.png)
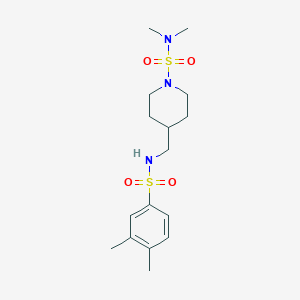
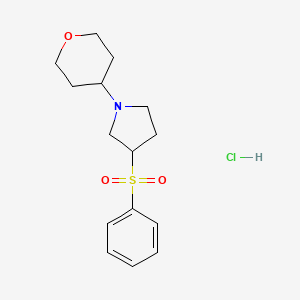
![1-[4-(Ethoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2377495.png)
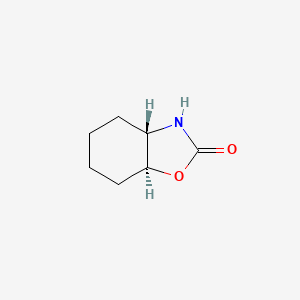
![1-[2-(Difluoromethoxy)benzoyl]piperidine-3-carboxylic acid](/img/structure/B2377500.png)
![3-(4-ethoxyphenyl)-2-(ethylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2377501.png)
![N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2377502.png)
![2-Amino-6-(3-methoxybenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2377503.png)

